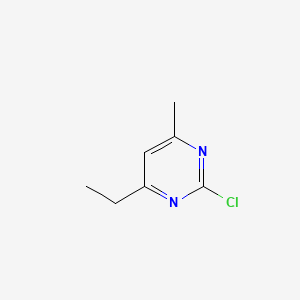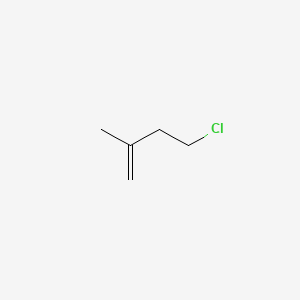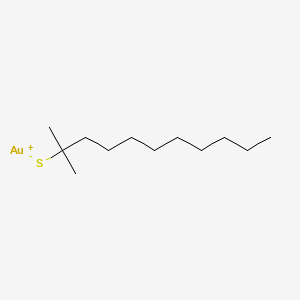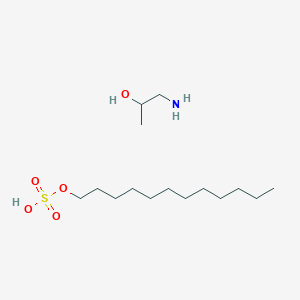
(2S)-pyrrolidine-2-carbaldehyde
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with acids or bases, redox reactions, or reactions with various functional groups .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. It could also involve determining the compound’s acidity or basicity, its polarity, and its reactivity with common chemical reagents .Aplicaciones Científicas De Investigación
Synthesis of α-Formylated N-Heterocycles
(Wang et al., 2018) detailed a novel synthesis approach for pyrrolidine-2-carbaldehydes, involving oxidative ring contraction of inactivated cyclic amines. This study highlights the compound's role in synthesizing N-heterocyclic structures, which are significant in pharmaceuticals.
Cascade Reactions for Pyrrolidin-2-ones and 3-Iodopyrroles Synthesis
In another study by (Wang et al., 2018), pyrrolidine-2-carbaldehyde was involved in cascade reactions to synthesize pyrrolidin-2-ones and 3-iodopyrroles. This reflects the compound's versatility in organic synthesis pathways.
1-Vinylpyrrole-2-Carbaldehydes for Pharmaceuticals and Natural Compounds
The study by (Mikhaleva et al., 2009) explored the use of pyrrole-2-carbaldehydes in synthesizing various biologically significant compounds, highlighting its utility in developing new pharmaceuticals and natural compound analogues.
Unnatural Hydrophobic Base Pair Development
Pyrrole-2-carbaldehyde was utilized to develop an unnatural hydrophobic base pair with 9-methylimidazo[(4,5)-b]pyridine, as described by (Mitsui et al., 2003). This study contributes to the expansion of the genetic alphabet, showcasing its application in genetic engineering and biotechnology.
Electrochemical Alkoxylation in Synthesis
The research by (Amri et al., 2019) on the electrochemical alkoxylation of pyrrolidine-1-carbaldehyde, a derivative of (2S)-pyrrolidine-2-carbaldehyde, demonstrates the compound's role in advanced synthetic methodologies.
Unnatural DNA Base Studies
In the field of biochemistry, (Ghosh et al., 2021) studied the radiationless decay processes of pyrrole-2-carbaldehyde as an unnatural nucleic acid base, underlining its significance in understanding DNA stability and reactivity.
Photochemistry of Matrix-Isolated Pyrrole-2-Carbaldehyde
(Giuliano et al., 2010) investigated the photochemistry of matrix-isolated pyrrole-2-carbaldehyde, revealing insights into its photostability and reactivity, essential for applications in photochemistry and material science.
Single Molecule Magnets and Coordination Chemistry
(Giannopoulos et al., 2014) utilized 1-methyl-1H-pyrrole-2-carbaldehyde oxime in synthesizing high nuclearity {Mn(III)25} barrel-like clusters. This study highlights its application in the field of coordination chemistry and magnetism.
Ring-Contraction and C-H Iodination Reactions
In (Tang et al., 2023), the focus was on the synthesis of 4-iodopyrrole-2-carbaldehydes via ring contraction and C-H iodination of pyridinium salts, demonstrating its application in regioselective organic synthesis.
Expanded Porphyrins Synthesis
(Maes et al., 2005) used pyrrole-2-carbaldehyde in synthesizing expanded porphyrins, contributing to the development of complex organic structures with potential applications in materials science.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-pyrrolidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDDPVQQUHACU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332207 | |
| Record name | prolinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-pyrrolidine-2-carbaldehyde | |
CAS RN |
88218-12-6 | |
| Record name | prolinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Phosphonic acid, [nitrilotris(methylene)]tris-, trisodium salt](/img/structure/B1618400.png)




![1-[(5,7-Dichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]anthraquinone](/img/structure/B1618408.png)
